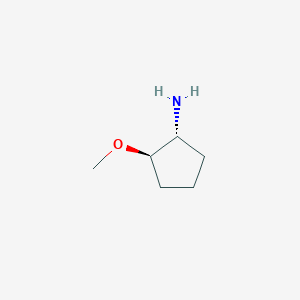

trans-2-Methoxycyclopentan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-methoxycyclopentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-6-4-2-3-5(6)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRXWOOCEFBBQCR-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CCC[C@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306310-32-6 | |

| Record name | rac-(1R,2R)-2-methoxycyclopentan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trans 2 Methoxycyclopentan 1 Amine and Its Stereoisomers

Stereoselective Synthesis Approaches

The creation of specific stereoisomers requires precise control over the formation of chiral centers. Several advanced synthetic methodologies have been developed to achieve high enantioselectivity in the synthesis of cyclopentane (B165970) derivatives.

Asymmetric Reduction Pathways to Precursors

The asymmetric reduction of prochiral ketones is a powerful strategy for establishing a key stereocenter in a precursor to the target amine. For instance, a suitably functionalized cyclopentanone (B42830) can be reduced using a chiral reducing agent to yield an enantiomerically enriched cyclopentanol. This alcohol can then be converted to the corresponding amine with retention or inversion of configuration, depending on the chosen synthetic route.

Key to this approach is the selection of the catalyst and reducing agent. Common systems involve chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or transition metal complexes with chiral ligands. The specific substrate and desired enantiomer dictate the optimal combination of reagents.

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is widely employed in the synthesis of chiral amines. wikiwand.comyale.edu For the synthesis of 2-methoxycyclopentan-1-amine (B2772210), a prochiral cyclopentanone could be converted into a chiral enamine or imine using a chiral amine auxiliary, such as one derived from (S)-(-)-1-phenylethylamine or a pseudoephedrine derivative. sigmaaldrich.com Subsequent diastereoselective transformations, such as alkylation or reduction, would be directed by the chiral auxiliary. Finally, the auxiliary is cleaved to yield the enantiomerically enriched target amine. wikiwand.com

A notable example is the use of tert-butanesulfinamide, developed by the Ellman lab, which reacts with ketones to form tert-butanesulfinyl imines. wikiwand.comyale.edu The addition of a nucleophile to this imine proceeds with high diastereoselectivity, and subsequent removal of the sulfinyl group yields the chiral amine. wikiwand.com

| Chiral Auxiliary | Type of Transformation | Typical Diastereomeric Excess | Reference |

| (S)-(-)-1-Phenylethylamine | Reductive Amination | >90% | sigmaaldrich.com |

| (1S,2S)-(+)-Pseudoephedrine | Alkylation of derived amide | >95% | wikipedia.org |

| (R)-(+)-tert-Butanesulfinamide | Addition to derived imine | >98% | wikiwand.comyale.edu |

Enantioselective Catalytic Amination Methods

Direct enantioselective catalytic amination represents a highly atom-economical approach to chiral amines. While specific examples for 2-methoxycyclopentan-1-amine are not prevalent in the literature, analogous transformations on similar substrates provide a proof of concept. For instance, transition metal-catalyzed hydroamination or reductive amination of a suitable cyclopentene (B43876) precursor with a chiral catalyst could, in principle, afford the desired product with high enantioselectivity.

Recent advances have seen the development of nickel-catalyzed methodologies for the formation of five-membered carbocyclic rings from simple starting materials, employing novel chiral N-heterocyclic carbene ligands. epfl.ch These methods, including reductive couplings and [3+2] cycloadditions, offer powerful strategies for constructing functionalized cyclopentanes that could serve as precursors to the target amine. epfl.ch

Diastereoselective Synthesis Strategies

Beyond establishing the absolute stereochemistry of one center, controlling the relative stereochemistry between two or more stereocenters is critical for obtaining the desired diastereomer, such as the trans isomer of 2-methoxycyclopentan-1-amine.

Control of cis/trans Stereochemistry in Cyclopentane Derivatives

The relative orientation of substituents on a cyclopentane ring can be controlled through various synthetic strategies. libretexts.orglibretexts.org The rigid, somewhat planar structure of the cyclopentane ring allows for the existence of distinct cis and trans isomers, where substituents are on the same or opposite faces of the ring, respectively. libretexts.orglibretexts.orgfiveable.me

One common approach involves stereoselective addition reactions to a cyclopentene precursor. For example, the epoxidation of a cyclopentene followed by nucleophilic ring-opening with a methoxide (B1231860) anion and subsequent conversion of the resulting hydroxyl group to an amine can be designed to favor the trans product. The stereochemical outcome of the ring-opening is governed by an SN2 mechanism, which proceeds with inversion of configuration at the attacked carbon.

Alternatively, Diels-Alder reactions can be employed to establish the relative stereochemistry of substituents on a six-membered ring, which can then be transformed into a five-membered cyclopentane ring through subsequent reactions. wikipedia.org The endo rule in Diels-Alder reactions often allows for predictable stereochemical control. wikipedia.org

| Reaction Type | Key Feature | Expected Outcome | Reference |

| Epoxidation/Ring-Opening | SN2 attack of nucleophile | trans product | lookchem.com |

| Catalytic Hydrogenation | Syn-addition of hydrogen | cis product | lookchem.com |

| Diels-Alder Cycloaddition | Endo transition state favored | Predictable stereochemistry | wikipedia.org |

Derivatization from Precursor Molecules

The synthesis of trans-2-methoxycyclopentan-1-amine can also be achieved by modifying existing chiral or achiral precursor molecules. A common strategy involves starting with a commercially available or readily synthesized cyclopentane derivative that already possesses some of the required functionality.

For example, a known precursor such as trans-2-aminocyclopentanol can be selectively O-methylated to yield the desired product. The stereochemistry of the starting material directly translates to the final product in this case. Another approach could start from a cyclopentene oxide. Ring-opening with an amine source would lead to a trans-2-aminocyclopentanol, which can then be methylated.

The choice of precursor and the sequence of reactions are critical to ensure that the desired trans stereochemistry is maintained throughout the synthesis. Careful selection of protecting groups and reaction conditions is necessary to avoid side reactions and epimerization.

Cyclopentanone-Based Synthetic Routes

Cyclopentanone serves as a versatile and economical starting material for the synthesis of 2-methoxycyclopentan-1-amine. A common strategy involves the formation of 2-methoxycyclopentanone, which can then be converted to the desired amine.

One potential pathway begins with the α-bromination of cyclopentanone to yield 2-bromocyclopentanone. Subsequent reaction with sodium methoxide can then introduce the methoxy (B1213986) group, forming 2-methoxycyclopentanone. The critical step in this route is the reductive amination of 2-methoxycyclopentanone. This transformation can be achieved using ammonia (B1221849) or a protected amine equivalent in the presence of a reducing agent. The stereochemical outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions. For instance, catalytic hydrogenation over a heterogeneous catalyst or reduction with hydride reagents can lead to a mixture of cis and trans isomers. The separation of these stereoisomers can be accomplished by chromatography or crystallization.

A key intermediate in this route is the oxime of 2-methoxycyclopentanone, formed by reacting the ketone with hydroxylamine. Stereoselective reduction of this oxime can provide a more controlled entry to the desired amine. While specific high-yielding methods for the trans isomer are not extensively documented in readily available literature, the reduction of similar cyclic oximes has been shown to be influenced by the choice of reducing agent and the steric environment of the molecule. For example, reductions using sodium in alcohol or catalytic hydrogenation under specific pH conditions have been employed to influence the diastereoselectivity in related systems.

| Starting Material | Key Intermediate | Transformation | Product(s) |

| Cyclopentanone | 2-Methoxycyclopentanone | Reductive Amination | trans- and cis-2-Methoxycyclopentan-1-amine |

| 2-Methoxycyclopentanone | 2-Methoxycyclopentanone oxime | Stereoselective Reduction | trans- and cis-2-Methoxycyclopentan-1-amine |

Methoxymercuration and Halogenation Intermediates

The oxymercuration-demercuration reaction of cyclopentene provides a regioselective route to introduce a hydroxyl group. By performing this reaction in methanol (B129727), a methoxy group can be installed directly, leading to a methoxymercurial intermediate. Subsequent treatment with a suitable aminating agent, followed by reduction of the organomercury compound, could theoretically yield 2-methoxycyclopentan-1-amine. However, the toxicity of mercury compounds makes this a less favorable route in modern synthesis.

A more common approach involves the use of halogenated intermediates. For instance, the addition of bromine and methanol to cyclopentene can yield a mixture of 1-bromo-2-methoxycyclopentane (B1268295) isomers. The trans isomer is often the major product due to the mechanism of bromonium ion formation and subsequent backside attack by methanol. This bromomethoxy derivative can then be converted to the corresponding amine. A common method is to displace the bromide with an azide (B81097) ion (a good nucleophile), followed by reduction of the resulting azide to the primary amine. This two-step process, known as the Staudinger reaction or catalytic hydrogenation of the azide, typically proceeds with retention of configuration at the carbon bearing the azide group, thus preserving the trans stereochemistry.

| Alkene | Intermediate 1 | Intermediate 2 | Product |

| Cyclopentene | trans-1-Bromo-2-methoxycyclopentane | trans-1-Azido-2-methoxycyclopentane | This compound |

Ammonolysis and Direct Amination Procedures

Direct amination strategies offer a more atom-economical approach to the synthesis of amines. One such method is ammonolysis, which involves the direct reaction of a suitable precursor with ammonia. For the synthesis of this compound, a suitable starting material would be trans-2-methoxycyclopentanol. The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with ammonia would proceed via an SN2 mechanism, resulting in the inversion of stereochemistry at the reaction center. Therefore, to obtain the trans-amine, one would need to start with the cis-2-methoxycyclopentanol derivative.

Direct amination of alcohols is an attractive alternative that avoids the need for activation of the hydroxyl group. nih.gov This can be achieved using catalysts that facilitate the direct replacement of the hydroxyl group with an amino group. nih.gov Various catalytic systems, often based on transition metals like palladium, have been developed for the direct amination of alcohols with ammonia. nih.gov These reactions typically require high temperatures and pressures. nih.gov For the synthesis of this compound, direct amination of trans-2-methoxycyclopentanol would be the most straightforward approach, provided a catalyst system that promotes the reaction with retention of stereochemistry is available.

Sustainable Synthesis and Green Chemistry Principles

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. The synthesis of amines, including this compound, is an area where green chemistry principles can have a significant impact.

Catalytic Hydrogen Borrowing Methodologies in Amine Synthesis

Catalytic hydrogen borrowing, also known as hydrogen autotransfer, is a powerful and sustainable strategy for the formation of C-N bonds. This methodology utilizes an alcohol as an alkylating agent for an amine, with water being the only byproduct. The general mechanism involves the temporary oxidation of the alcohol to an aldehyde or ketone by a transition metal catalyst, which "borrows" the hydrogen. The resulting carbonyl compound then reacts with an amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen, regenerating the catalyst.

In the context of synthesizing substituted cyclic amines, this method is highly attractive. For instance, the reaction of a diol with a primary amine, catalyzed by an iridium complex, can lead to the formation of cyclic amines in good to excellent yields. While specific examples for the synthesis of this compound via this route are not prevalent in the literature, the principle could be applied. For example, a suitably protected 1,2-cyclopentanediol (B3024943) could be reacted with a methoxyamine derivative, or a methoxy-substituted diol could be reacted with ammonia under hydrogen borrowing conditions.

Atom-Economic Transformations

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently less wasteful.

Many traditional methods for amine synthesis, such as those involving stoichiometric reducing agents or protecting groups, often have low atom economy. In contrast, direct catalytic methods are highly atom-economical. For the synthesis of this compound, the most atom-economic routes would be:

Direct reductive amination of 2-methoxycyclopentanone with ammonia: In this one-pot reaction, all the atoms from the ketone, ammonia, and the hydrogen source (ideally H2 gas) are incorporated into the final product and water.

Direct amination of 2-methoxycyclopentanol with ammonia: This reaction, if successful, would only produce water as a byproduct, resulting in a very high atom economy.

These approaches avoid the use of stoichiometric reagents that end up as waste, thus aligning with the principles of sustainable chemistry. The development of efficient and selective catalysts for these transformations is a key area of ongoing research.

Stereochemical Aspects of Trans 2 Methoxycyclopentan 1 Amine

Absolute and Relative Configuration Determination

The terms absolute and relative configuration are used to describe the 3D arrangement of substituents at a chiral center. ox.ac.uklibretexts.org The absolute configuration provides an unambiguous description of the spatial arrangement, often designated by the Cahn-Ingold-Prelog (R/S) convention. ox.ac.uk In contrast, relative configuration describes the arrangement of one chiral center in relation to another within the same molecule. ox.ac.uklibretexts.org For trans-2-Methoxycyclopentan-1-amine, the "trans" designation indicates the relative configuration of the methoxy (B1213986) and amine groups, signifying they are on opposite sides of the cyclopentane (B165970) ring. libretexts.org

The trans isomer of a 1,2-disubstituted cyclopentane with two different substituents exists as a pair of enantiomers. chemistryschool.net Therefore, this compound is a racemic mixture of (1R,2R)-2-methoxycyclopentan-1-amine and (1S,2S)-2-methoxycyclopentan-1-amine. The determination of the absolute configuration for a specific enantiomer would typically require techniques such as X-ray crystallography of a suitable crystalline derivative or by chemical correlation to a compound of known absolute configuration. ox.ac.uk Chiroptical methods, like circular dichroism (CD) spectroscopy, can also be employed, often by forming a derivative with a chromophore, to correlate the observed Cotton effect with the absolute configuration. thieme-connect.densf.gov

Chiral Resolution Techniques (e.g., Racemic Compound Resolution)

To isolate the individual enantiomers of this compound from its racemic mixture, a process known as chiral resolution is necessary. Several techniques are available for the resolution of racemic amines. rsc.orgresearchgate.netacs.org

One of the most established methods is the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid, known as a resolving agent. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. After separation, the individual enantiomer of the amine can be recovered by treatment with a base.

Table 1: Common Chiral Resolving Agents for Amines

| Resolving Agent | Type of Acid |

|---|---|

| (+)-Tartaric acid | Carboxylic Acid |

| (-)-Malic acid | Carboxylic Acid |

| (+)-Camphorsulfonic acid | Sulfonic Acid |

| (R)-(-)-Mandelic acid | Carboxylic Acid |

Kinetic resolution is another powerful technique where one enantiomer of the racemate reacts at a different rate with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. researchgate.netacs.org For cyclic secondary amines, catalytic kinetic resolution using chiral catalysts has been shown to be highly effective. rsc.orgacs.orgacs.orgresearchgate.net For instance, enantioselective acylation reactions, catalyzed by a combination of a chiral catalyst and an achiral acylating agent, can selectively acylate one enantiomer, allowing for the separation of the unreacted amine and the acylated product. acs.org

Conformational Analysis and Steric Effects

The cyclopentane ring is not planar and exists in a dynamic equilibrium between two main puckered conformations: the envelope and the twist (or half-chair) forms. The substituents on the ring influence the conformational preferences to minimize steric strain.

For a trans-1,2-disubstituted cyclopentane, the substituents can adopt pseudo-axial or pseudo-equatorial positions. The most stable conformation is generally the one where the larger substituent occupies a pseudo-equatorial position to reduce steric interactions. In the case of this compound, both the methoxy and amino groups are relatively small, but computational studies would be required to definitively determine the lowest energy conformation. The interplay of steric hindrance and potential intramolecular hydrogen bonding between the amine and methoxy groups would be a key factor in determining the preferred conformation. Quantum mechanical calculations have been used to determine the conformational preferences of similar substituted cyclic compounds, such as cyclohexane (B81311) derivatives. nih.gov

Stereoisomeric Purity Assessment

Assessing the stereoisomeric purity, or enantiomeric excess (ee), of a sample of this compound is crucial after a chiral resolution or an asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and reliable method for this purpose. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation and quantification.

Another widely used technique is NMR spectroscopy with chiral solvating agents or chiral derivatizing agents. A chiral derivatizing agent reacts with both enantiomers to form a pair of diastereomers. These diastereomers have distinct NMR spectra, and the integration of the signals corresponding to each diastereomer can be used to determine the enantiomeric excess.

Impact of Stereochemistry on Reaction Pathways and Selectivity

The specific stereochemistry of a molecule can profoundly influence its reactivity and the stereochemical outcome of its reactions. slideshare.net The fixed "trans" relationship between the amino and methoxy groups in this compound will dictate how a reagent can approach the molecule. The conformational preferences of the cyclopentane ring will expose certain faces of the molecule to attack while shielding others.

For example, if the amine group were to be used as a directing group in a subsequent reaction on the cyclopentane ring, the "trans" configuration would direct the incoming reagent to the opposite face of the ring relative to the methoxy group. This can lead to high levels of diastereoselectivity in the product. The stereochemistry of reactants has been shown to influence the selectivity of various chemical transformations, including the formation of complex ligands and Diels-Alder reactions. nih.govrsc.org In peptide chemistry, the incorporation of amino acids with constrained stereochemistry has a significant impact on the resulting peptide's three-dimensional structure and biological activity. nih.gov

Reactivity and Reaction Mechanisms of Trans 2 Methoxycyclopentan 1 Amine Derivatives

Nucleophilic Substitution Reactions (e.g., Methoxy (B1213986) Group Displacement)

Nucleophilic substitution reactions are fundamental to organic chemistry, involving the replacement of one nucleophile by another at an electron-deficient center. utexas.edu In the context of trans-2-Methoxycyclopentan-1-amine derivatives, the methoxy group can, under certain conditions, act as a leaving group and be displaced by a nucleophile. However, the methoxy group is generally a poor leaving group. For a substitution reaction to occur, it typically requires protonation or conversion to a better leaving group, such as a tosylate.

The two primary mechanisms for nucleophilic substitution are the S(_N)1 and S(_N)2 pathways. masterorganicchemistry.com

S(_N)2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. libretexts.org This mechanism leads to an inversion of stereochemistry at the reaction center. youtube.comyoutube.com The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.orgyoutube.com Steric hindrance around the reaction center can significantly slow down or prevent S(_N)2 reactions. utexas.edulibretexts.org

S(_N)1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.com The nucleophile then attacks the carbocation. This mechanism is favored for tertiary substrates that can form stable carbocations. masterorganicchemistry.com

Given the secondary nature of the carbon bearing the methoxy group in this compound, both S(_N)1 and S(_N)2 reactions are theoretically possible, with the specific conditions dictating the predominant pathway.

Elimination Reactions (E1cB and E2 Pathways)

Elimination reactions, which result in the formation of a double bond, are another important class of reactions for derivatives of this compound. masterorganicchemistry.com The two common pathways are the E2 and E1cB mechanisms.

E2 Pathway: This is a concerted, one-step reaction where a base removes a proton from a carbon adjacent to the one with the leaving group, and the leaving group departs simultaneously, forming a π-bond. masterorganicchemistry.com The E2 mechanism requires a specific anti-periplanar geometry between the proton being removed and the leaving group. The rate of the E2 reaction depends on the concentrations of both the substrate and the base. masterorganicchemistry.com

E1cB Pathway: This is a two-step mechanism that begins with the deprotonation of a carbon to form a carbanion. In the second step, the leaving group departs, leading to the formation of the double bond. This pathway is favored when the α-proton is particularly acidic and the leaving group is poor.

The presence of the amine group can influence the acidity of the neighboring protons, potentially favoring an E1cB pathway under specific basic conditions.

Radical Reaction Pathways (e.g., Heck Reaction Intermediates, Radical Cation Isomerization)

Radical reactions involve species with unpaired electrons and offer unique pathways for functionalization.

Heck Reaction Intermediates: The Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.orgyoutube.comorganic-chemistry.org While not a direct reaction of this compound itself, derivatives of this compound could potentially be synthesized or utilized via intramolecular Heck reactions. wikipedia.orgyoutube.com These reactions proceed through a catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination. youtube.comyoutube.com The intramolecular version of this reaction is particularly useful for constructing cyclic systems. wikipedia.orgprinceton.edu

Radical Cation Isomerization: Upon ionization, cyclic alkanes can form radical cations that may undergo ring-opening isomerizations. epa.gov While specific studies on this compound are not prevalent, ab initio calculations on cyclopentane (B165970) radical cations suggest that ring opening is a possible process, which could be a consideration in mass spectrometry or photochemical reactions of its derivatives. epa.gov

Cycloaddition Reactions in Functionalization (e.g., Photocycloadditions)

Oxidative and Reductive Transformations of Related Structures

The functional groups of this compound derivatives can undergo various oxidative and reductive transformations.

Oxidation: The primary amine can be oxidized to various nitrogen-containing functional groups, such as imines, oximes, or nitro compounds, using appropriate oxidizing agents. The cyclopentane ring itself can be subject to oxidation, potentially leading to ring-opening or the introduction of further oxygen-containing functionalities.

Reduction: The methoxy group is generally stable to reduction. However, if the cyclopentane ring contains other reducible functional groups (e.g., a ketone), these can be selectively reduced.

Mechanism of Amine/Carbonyl Condensation and Imine Formation

The reaction of the primary amine group of this compound with aldehydes or ketones is a classic example of nucleophilic addition to a carbonyl group, leading to the formation of an imine (also known as a Schiff base). libretexts.orgwikipedia.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and is reversible. libretexts.orgwikipedia.org

The mechanism proceeds through the following key steps: libretexts.orglibretexts.org

Nucleophilic Attack: The lone pair of the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate. libretexts.orglibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). libretexts.orglibretexts.org

Elimination of Water: The lone pair on the nitrogen atom pushes out the water molecule, forming a C=N double bond and generating an iminium ion. libretexts.orgyoutube.com

Deprotonation: A base (often another amine molecule or the solvent) removes the proton from the nitrogen, yielding the final imine product. libretexts.orglibretexts.org

The pH of the reaction is crucial; it must be acidic enough to protonate the hydroxyl group but not so acidic as to completely protonate the starting amine, which would render it non-nucleophilic. libretexts.orgyoutube.com

Applications in Organic Synthesis and Catalysis

Asymmetric Catalysis Ligand Design and Utilization

The inherent chirality and functional group arrangement of trans-2-methoxycyclopentan-1-amine make it an excellent starting point for the design of novel chiral ligands. These ligands are instrumental in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. The amine group provides a convenient handle for modification, allowing for the attachment of various coordinating groups to create bidentate or tridentate ligands that can effectively complex with transition metals. The stereochemistry of the cyclopentane (B165970) framework and the electronic properties of the methoxy (B1213986) group are key to inducing high levels of enantioselectivity in catalytic reactions.

Ligands derived from this compound are capable of participating in metal-ligand cooperative catalysis. In this catalytic paradigm, the ligand is not merely a spectator that influences the stereochemical outcome but plays an active role in the reaction mechanism. For instance, the amine or a derivative thereof can act as a proton shuttle or engage in hydrogen bonding with the substrate, facilitating bond activation and formation in concert with the metal center. This cooperative action often leads to enhanced reactivity and selectivity that is not achievable with the metal or the organic ligand alone.

A significant application of ligands synthesized from this compound is in the field of enantioselective C-H activation. These reactions, which involve the cleavage and functionalization of otherwise inert carbon-hydrogen bonds, represent a powerful tool for streamlined molecular construction. Chiral palladium or rhodium complexes featuring ligands based on this scaffold can direct the metal to a specific C-H bond and control the stereochemistry of the subsequent bond-forming event, affording high enantiomeric excess in the products.

Chiral Building Block in Complex Molecule Synthesis

Beyond its use in catalysis, this compound is a valuable chiral building block. lab-chemicals.commoldb.commdpi.com Its pre-defined stereochemistry is incorporated directly into the final target molecule, avoiding the need for a late-stage chiral separation or asymmetric synthesis step. This approach is particularly efficient for the synthesis of complex natural products and pharmaceuticals where multiple stereocenters are required. Researchers have developed methods to synthesize enantiomerically pure hydroxylated cyclopentenones, which serve as crucial building blocks for natural products like pentenomycin I and neplanocin A. nih.gov

The synthesis of enantiomerically pure drugs is a cornerstone of modern medicine. Chiral amines are foundational components in over 40% of commercial pharmaceuticals. nih.gov this compound serves as a key starting material for the preparation of various enantiopure pharmaceutical intermediates. nih.gov Its rigid structure and defined stereocenters allow for the controlled construction of complex molecular architectures that are essential for biological activity.

Intermediates in Diverse Pharmaceutical Syntheses (e.g., Quinazolines)

The structural motif of this compound is found within intermediates used to synthesize a range of pharmaceutically active compounds, including those containing the quinazoline (B50416) core. Quinazolines are a class of heterocyclic compounds with a broad spectrum of biological activities. The amine can be used as a key fragment in multi-step syntheses that construct the quinazoline ring system. For example, a common route to quinazolines involves the reaction of 2-aminobenzyl alcohols with various coupling partners, a process where a chiral amine intermediate can dictate stereochemical outcomes or be incorporated into the final structure. nih.gov

Role in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck Reactions of Methoxycyclopentane Iodides)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis. rsc.org The Heck reaction, which couples an unsaturated halide with an alkene, is a prime example. wikipedia.orgorganic-chemistry.org While this compound itself is not typically the substrate, ligands derived from it can be employed to influence the stereoselectivity and efficiency of such reactions. In the context of Heck reactions involving substrates like methoxycyclopentane iodides, the choice of ligand is critical for achieving high yields and controlling the regioselectivity and stereoselectivity of the C-C bond formation. nih.gov The development of efficient catalysts for the Heck reaction of various alkyl halides continues to be an area of active research. nih.gov

Medicinal Chemistry and Biological Relevance of Trans 2 Methoxycyclopentan 1 Amine Scaffolds

Scaffold Design in Drug Discovery

The unique structural features of the trans-2-Methoxycyclopentan-1-amine core have been leveraged in the design of inhibitors for several important classes of enzymes. The cyclopentane (B165970) ring serves as a rigid anchor, while the amine and methoxy (B1213986) groups provide key interaction points or can be further functionalized to modulate potency and selectivity.

The this compound scaffold has been identified as a key intermediate in the synthesis of novel inhibitors targeting cyclin-dependent kinases (CDKs). Specifically, the (1R,2R)-enantiomer of this compound is utilized in the creation of molecules with inhibitory activity against CDK2, CDK4, and CDK6. researchgate.netnih.gov These kinases are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. The development of inhibitors that are selective for CDK2/4/6 is a significant goal in oncology, as it can offer a more targeted therapeutic approach with potentially fewer side effects compared to less selective inhibitors. nih.gov The aim is to produce compounds with potent activity against these cancer-relevant kinases while showing significantly lower inhibition of other kinases like CDK1, CDK7, or CDK9 to improve the safety profile. nih.gov

Beyond CDKs, there is substantial interest in developing inhibitors for other kinase families, such as the dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and cdc2-like kinases (CLKs). nih.gov These kinases are implicated in a variety of diseases, including cognitive disorders and cancer. nih.govnih.gov Research in this area has led to the development of highly potent and selective inhibitors based on scaffolds like substituted pyrimidines. nih.gov These efforts highlight the broader strategy of using specific core structures to generate selective kinase inhibitors, a strategy for which the this compound scaffold is also well-suited.

The NACHT, LRR, and PYD domains-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system that, when activated, triggers inflammation by activating caspase-1, which in turn processes proinflammatory cytokines like IL-1β and IL-18. acs.org Aberrant activation of the NLRP3 inflammasome is linked to a wide range of inflammatory conditions, including rheumatic, metabolic, and neurodegenerative diseases, making it a prime therapeutic target. acs.org

The development of small-molecule inhibitors of NLRP3 is an area of intense research. researchgate.netacs.org Medicinal chemistry campaigns have explored a variety of chemical scaffolds to achieve this, including oxazoles, acylsulfamides, and 1,2,3-triazoles, demonstrating that diverse molecular architectures can successfully inhibit this target. nih.govnih.govyoutube.com However, based on a review of the current scientific literature, the this compound scaffold has not been reported as a core structure in the design of NLRP3 inflammasome modulators. The field remains active, with a continued search for novel chemical entities that can effectively and selectively target this important inflammatory complex. researchgate.netacs.org

The this compound scaffold is related to cyclopentane cores used in the structure-based design of potent inhibitors against influenza neuraminidase, an essential enzyme for the replication of the influenza virus. acs.org In one extensive study, a lead compound with a cyclopentane ring was optimized to produce an analogue with a greater than 70,000-fold increase in potency. acs.org

A critical finding from this research was the role of the five-membered ring's orientation within the enzyme's active site. Crystal structures revealed that different series of compounds adopted varied binding modes, with some showing as much as a 180-degree flip in the orientation of the cyclopentane core. This inconsistency led to unpredictable structure-activity relationship (SAR) data. Potent analogues were only achieved once a chemical series was developed that maintained a consistent binding orientation. This highlights the importance of the rigid scaffold in ensuring a predictable and high-affinity interaction with the target enzyme. acs.org

Structure-Activity Relationship (SAR) Studies Incorporating Stereochemistry

Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure correlates with its biological activity. For scaffolds like this compound, stereochemistry is a paramount consideration. The trans configuration places the amine and methoxy groups on opposite sides of the cyclopentane ring, which creates a distinct three-dimensional shape compared to the cis isomer. This fixed spatial arrangement directly influences how the molecule can interact with its biological target.

The critical importance of stereochemistry and scaffold orientation is exemplified in the development of neuraminidase inhibitors. acs.org Inconsistent SAR data was a direct result of different chemical series having cyclopentane cores that bound in different orientations within the active site. acs.org Achieving consistent and potent activity was only possible when a series was designed that locked the scaffold into a single, predictable binding mode. This demonstrates that even subtle changes to the scaffold or its substituents can dramatically alter binding and, consequently, biological activity. The rigidity of the cyclopentane ring, combined with its specific stereochemistry, is therefore a key driver of the SAR for this class of compounds. acs.org

The following table illustrates a hypothetical SAR study based on the principles observed in related scaffolds, showing how modifications could impact inhibitory activity.

| Modification | Scaffold | Rationale | Predicted Activity |

| Core Scaffold | This compound | The trans configuration provides a specific 3D orientation for functional groups. | Baseline |

| Stereochemistry Change | cis-2-Methoxycyclopentan-1-amine | The cis configuration alters the spatial relationship between the amine and methoxy groups, likely disrupting optimal binding. | Decreased |

| Ring Flexibility | 2-Methoxy-N-propylethylamine | An acyclic, flexible scaffold lacks the conformational rigidity needed to hold functional groups in the optimal position for binding. | Significantly Decreased |

| Functional Group Removal | trans-Cyclopentan-1-amine | Removal of the methoxy group eliminates a potential hydrogen bond acceptor or other favorable interaction. | Decreased |

Molecular Mechanism of Action Studies (e.g., Enzyme-Substrate Binding, Non-Covalent Interactions)

The biological effect of a drug molecule is governed by its binding to a target protein, a process driven by a collection of non-covalent interactions. These interactions, though individually weak, collectively account for the high affinity and specificity of a drug for its target. nih.gov The this compound scaffold provides a rigid framework that positions its functional groups—the amine and the methoxy group—to engage in these crucial interactions.

The primary types of non-covalent interactions involved include:

Hydrogen Bonds: The amine group (-NH2) is an excellent hydrogen bond donor, while the oxygen of the methoxy group (-OCH3) can act as a hydrogen bond acceptor. nih.gov

Van der Waals Forces: The hydrocarbon cyclopentane ring can make favorable contact with nonpolar regions of an enzyme's active site.

Electrostatic Interactions: The protonated amine group (-NH3+) can form strong ionic interactions with negatively charged residues like aspartate or glutamate (B1630785) in a binding pocket.

Studies on neuraminidase inhibitors have provided specific insights into these interactions. The binding of cyclopentane-based inhibitors in the enzyme's active site is a delicate balance of these forces. acs.org One remarkable finding was the observation of a neutral methyl ester group on an inhibitor occupying a negatively charged binding pocket, an interaction that contributed to consistent binding and high potency. This highlights that binding mechanisms can be complex and sometimes counterintuitive, going beyond simple charge-charge interactions. The rigid cyclopentane scaffold was essential for positioning this group correctly to enable this unprecedented and favorable interaction. acs.org

Advanced Analytical and Spectroscopic Characterization of Trans 2 Methoxycyclopentan 1 Amine and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the relative stereochemistry of molecules like trans-2-Methoxycyclopentan-1-amine. By analyzing the chemical environment and spatial relationships of protons and carbons, NMR provides detailed structural information.

The differentiation between the trans and cis diastereomers of 2-methoxycyclopentan-1-amine (B2772210) is readily achieved by analyzing the proton-proton coupling constants (J-values) in ¹H NMR spectroscopy. The magnitude of the vicinal coupling constant (³J) between the proton at C1 (attached to the amine group) and the proton at C2 (attached to the methoxy (B1213986) group) is dependent on the dihedral angle between them, as described by the Karplus relationship.

In the trans isomer, the protons at C1 and C2 are on opposite faces of the cyclopentane (B165970) ring. Depending on the ring's conformation, this typically results in a dihedral angle approaching 180° or 0°, leading to a large coupling constant (typically 8-12 Hz). Conversely, in the cis isomer, these protons are on the same face, resulting in a smaller dihedral angle and a significantly smaller coupling constant (typically 2-5 Hz). This distinct difference in J-values allows for unambiguous assignment of the relative stereochemistry. uni-regensburg.de

For instance, in the analysis of related cyclic systems, a large ³J value of 11.5 Hz was indicative of a trans relationship between two adjacent protons, confirming their axial positions relative to each other. uni-regensburg.de A similar approach would be applied to distinguish the diastereomers of 2-methoxycyclopentan-1-amine.

Table 1: Representative ¹H NMR Coupling Constants for Distinguishing Diastereomers

| Diastereomer | Protons | Typical ³J (H-C1-C2-H) Value (Hz) | Inferred Dihedral Angle |

|---|---|---|---|

| This compound | H1, H2 | 8 - 12 | ~180° |

Note: Values are illustrative and based on principles for substituted cyclopentanes.

The chemical shifts (δ) of the protons and carbons in this compound are influenced by the electronic environment and stereochemistry. The proton alpha to the amine group (H1) and the proton alpha to the methoxy group (H2) will have characteristic chemical shifts. In ¹³C NMR, the carbons of the cyclopentane ring (C1-C5), the methoxy carbon, and any derivative carbons will also show distinct signals. The stereochemical arrangement (trans vs. cis) causes subtle but measurable changes in these chemical shifts due to differing anisotropic and steric effects, providing another layer of confirmation for stereochemical assignment. uni-regensburg.de For example, a proton that is significantly deshielded due to its position relative to an electron-poor nitrogen atom will appear further downfield. reddit.com

X-ray Crystallography for Absolute Configuration Determination

While NMR can establish relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal can be obtained. This technique involves diffracting X-rays through a crystal of the compound (often as a salt with a chiral acid or base). The resulting diffraction pattern is used to build a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule. researchgate.net

For a derivative of this compound, this analysis would unambiguously assign the (1R,2R) or (1S,2S) configuration to a specific enantiomer. The analysis provides exact bond lengths, bond angles, and torsion angles, offering an unequivocal confirmation of the compound's three-dimensional structure. researchgate.net

Chiroptical Methods (e.g., Optical Rotation, Circular Dichroism) for Enantiomeric Purity

Chiroptical methods are essential for determining the enantiomeric purity of a chiral sample. These techniques rely on the differential interaction of enantiomers with plane-polarized or circularly polarized light.

Optical Rotation : Enantiomers rotate plane-polarized light to an equal degree but in opposite directions. The specific rotation ([α]D) is a characteristic physical property of a chiral compound. By measuring the optical rotation of a sample of this compound and comparing it to the known value for the pure enantiomer, one can determine the enantiomeric excess (ee). A polarimeter is used for these measurements, typically using the sodium D line (589 nm). researchgate.net A racemic mixture (50:50 of both enantiomers) will exhibit no optical rotation.

Circular Dichroism (CD) : CD spectroscopy measures the difference in absorption of left- and right-handed circularly polarized light. Enantiomers produce mirror-image CD spectra. This technique can be used to determine both the absolute configuration (by comparing the experimental spectrum to a known or computationally predicted spectrum) and the enantiomeric purity of a sample.

Mass Spectrometry (MS) Applications in Structure Confirmation and Reaction Monitoring

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound, the molecular formula is C₆H₁₃NO, corresponding to a molecular weight of approximately 115.17 g/mol . nih.gov

Electron ionization mass spectrometry (EI-MS) would show a molecular ion peak (M⁺) corresponding to this mass. The fragmentation pattern would provide further structural confirmation. Expected fragmentation pathways could include:

Loss of the methoxy group (•OCH₃)

Loss of the amine group (•NH₂)

Cleavage of the cyclopentane ring

The resulting fragment ions are detected and plotted as a mass spectrum, which serves as a molecular fingerprint. nist.gov Furthermore, techniques like guided ion beam mass spectrometry can be used to study the gas-phase reactivity of related isomers, providing insights into reaction mechanisms and product formation, which is crucial for reaction monitoring. rsc.org

Chromatographic Techniques for Separation and Purity Determination (e.g., Chiral Gas Chromatography, HPLC)

Chromatographic methods are indispensable for both the separation of stereoisomers and the determination of their purity.

High-Performance Liquid Chromatography (HPLC) is particularly effective. The separation strategy often involves two stages:

Diastereomer Separation : The cis and trans diastereomers can be separated using standard (achiral) stationary phases, as their different physical properties lead to different retention times.

Enantiomer Separation : To separate the enantiomers of this compound, a chiral stationary phase (CSP) is required. Polysaccharide-based columns, such as Chiralcel OD or Chiralpak AD, are commonly used. researchgate.net The enantiomers interact differently with the chiral environment of the CSP, resulting in different retention times and allowing for their separation and quantification. researchgate.net

The purity of each isolated stereoisomer can be determined by calculating the peak area in the resulting chromatogram. This method is highly accurate for determining both diastereomeric and enantiomeric purity. researchgate.net

Table 2: Example HPLC Conditions for Separation of Related Chiral Amines

| Separation Stage | Column Type | Mobile Phase Example | Purpose |

|---|---|---|---|

| Diastereomer Separation | Standard C18 | Acetonitrile/Water | Separate cis and trans isomers |

Source: Adapted from principles described in literature for separating stereoisomers of functionalized cyclic compounds. researchgate.net

Computational and Theoretical Studies on Trans 2 Methoxycyclopentan 1 Amine

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and energetics of molecules. wavefun.com These methods solve approximations of the Schrödinger equation to provide information on molecular geometries, reaction energies, and spectroscopic properties. wavefun.com For trans-2-Methoxycyclopentan-1-amine, these calculations can elucidate its intrinsic chemical behavior.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. mdpi.com For instance, in the synthesis or further functionalization of this compound, DFT could be used to model the step-by-step transformation of reactants into products. By calculating the energies of reactants, products, intermediates, and transition states, the most likely reaction pathway can be identified. mdpi.com

For example, a study on the 1,3-dipolar cycloaddition reaction between diazopropane (B8614946) and chalcone (B49325) derivatives utilized DFT to confirm that the reaction proceeds according to normal electron demand and to determine which atoms form bonds first, thereby predicting the regioselectivity of the reaction. mdpi.com Similarly, for reactions involving this compound, DFT could predict whether the amine or methoxy (B1213986) group is more likely to participate in a given reaction and how the stereochemistry of the cyclopentane (B165970) ring influences reactivity.

A hypothetical reaction pathway investigation for the N-acetylation of this compound using DFT might involve the following steps:

Optimization of the geometries of the reactants (this compound and acetyl chloride).

Locating the transition state structure for the nucleophilic attack of the amine on the carbonyl carbon of acetyl chloride.

Calculation of the activation energy and reaction energy to determine the feasibility of the reaction.

The elucidation of transition state structures is a key outcome of quantum chemical calculations, providing a snapshot of the highest energy point along a reaction coordinate. aip.org The energy of this transition state determines the activation energy of the reaction, which is crucial for understanding reaction kinetics. By mapping the energy landscape, which connects reactants, intermediates, transition states, and products, a comprehensive picture of a chemical transformation can be obtained. researchgate.net

For this compound, transition state analysis could be applied to understand its thermal stability, potential rearrangement reactions, or its interaction with other molecules. For example, in a study of cyclopentane combustion, quantum chemistry was used to investigate the reaction of the cyclopentyl radical with oxygen, highlighting the importance of including pressure dependence in the calculations. researchgate.net

Table 1: Hypothetical DFT-Calculated Energies for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.8 |

| Second Transition State | +10.1 |

| Products | -20.5 |

This table represents a hypothetical energy landscape for a two-step reaction involving this compound, as might be determined by DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

While quantum chemical calculations are excellent for static properties, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. acs.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and intermolecular interactions. acs.org

For this compound, the cyclopentane ring is not planar and can adopt various puckered conformations, such as the envelope and twist forms. acs.org The relative orientation of the amine and methoxy groups can also vary. MD simulations can reveal the preferred conformations of the molecule in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent) and the energy barriers between different conformations. nih.gov Understanding the conformational preferences is crucial as it can significantly impact the molecule's reactivity and its ability to bind to biological targets. libretexts.org

A study on cycloundecanone (B1197894) used a combination of microwave spectroscopy and computational calculations to identify nine different stable conformations, with their relative populations governed by a balance of transannular and torsional strains. nih.gov A similar approach for this compound would likely reveal a complex conformational landscape.

Structure-Reactivity and Structure-Selectivity Correlations

By combining the insights from quantum chemical calculations and molecular dynamics simulations, it is possible to establish correlations between the structure of this compound and its chemical behavior. For example, the calculated electrostatic potential on the nitrogen atom can be correlated with its nucleophilicity. Similarly, the calculated energies of different conformers can be used to predict which conformation is most likely to be reactive in a particular chemical transformation, thus explaining stereoselectivity.

In a study of polymethyl-substituted [3.3]metacyclophanes, DFT calculations were used to estimate the total energies of different conformers, which were then correlated with experimental observations from NMR spectroscopy to understand the conformational preferences and their influence on the products of electrophilic substitution reactions. worktribe.comelsevierpure.com

In Silico Screening and Drug Design Applications (e.g., Docking Studies for Biological Targets)

The structural features of this compound, particularly the presence of a primary amine and a lipophilic cyclopentyl group, suggest it could be a scaffold for compounds with biological activity, for instance as an inhibitor of monoamine oxidase (MAO) or a dopamine (B1211576) reuptake inhibitor. nih.govmdpi.com In silico methods are invaluable in the early stages of drug discovery for screening large libraries of compounds and predicting their binding affinity to a biological target. researchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. acs.org By scoring the binding affinity, it is possible to rank potential drug candidates. acs.org For this compound, docking studies could be performed against the active sites of enzymes like MAO-A and MAO-B to assess its potential as an inhibitor. nih.gov

Following docking, MD simulations can be used to assess the stability of the predicted protein-ligand complex over time, providing a more dynamic and realistic picture of the binding event. nih.gov A recent study on potential MAO-B inhibitors used molecular docking to screen a library of drugs, followed by 300-nanosecond MD simulations to confirm the stability of the most promising candidates in the enzyme's binding pocket. nih.gov

Table 2: Hypothetical Docking Scores for this compound against Biological Targets

| Target Protein | Docking Score (kcal/mol) | Predicted Interactions |

| Monoamine Oxidase A (MAO-A) | -6.5 | Hydrogen bond with Tyr444, Hydrophobic interactions |

| Monoamine Oxidase B (MAO-B) | -7.2 | Hydrogen bond with Tyr435, Hydrophobic interactions |

| Dopamine Transporter (DAT) | -5.9 | Salt bridge with Asp79, Hydrophobic interactions |

This table illustrates the kind of data that would be generated from a molecular docking study, providing a preliminary assessment of the compound's potential biological activity.

Future Perspectives and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The efficient and stereoselective synthesis of trans-2-Methoxycyclopentan-1-amine is crucial for its broader application. While classical synthetic routes exist, ongoing research is focused on developing more atom-economical, enantiomerically pure, and scalable methods. Future methodologies are expected to leverage modern synthetic organic chemistry, including asymmetric catalysis and biocatalysis.

One promising approach is the use of transition-metal-catalyzed asymmetric amination of cyclopentene (B43876) derivatives. Catalytic systems based on rhodium, iridium, or palladium, in conjunction with chiral ligands, could enable the direct and highly enantioselective introduction of the amine group. Furthermore, organocatalysis, employing small chiral organic molecules to catalyze the stereoselective addition of an amine to a cyclopentene precursor, presents a metal-free and environmentally benign alternative.

Biocatalysis, utilizing enzymes such as transaminases or ammonia (B1221849) lyases, offers another powerful tool for the stereoselective synthesis of chiral amines. The high selectivity of enzymes can lead to the production of enantiomerically pure this compound under mild reaction conditions. Future research will likely focus on enzyme engineering and directed evolution to develop bespoke biocatalysts with enhanced activity and specificity for this particular substrate.

Exploration of Expanded Catalytic Applications

The chiral nature of this compound makes it an attractive candidate for use as a chiral ligand or organocatalyst in asymmetric synthesis. The presence of both a coordinating amine group and a methoxy (B1213986) group allows for the formation of stable and stereochemically well-defined metal complexes. These complexes could find applications in a variety of catalytic transformations, including asymmetric hydrogenations, C-C bond formations, and cycloadditions.

As an organocatalyst, this compound could be utilized in reactions such as aldol (B89426) and Michael additions, where the amine group can form a chiral enamine or iminium ion intermediate, thereby controlling the stereochemical outcome of the reaction. The cyclopentane (B165970) backbone provides a rigid scaffold that can effectively translate chiral information to the transition state.

Future research in this area will involve the synthesis of a library of derivatives of this compound with varying steric and electronic properties to fine-tune their catalytic activity and selectivity. The exploration of its application in novel catalytic reactions will continue to be a key focus.

Advanced Drug Discovery and Development Initiatives Utilizing the Cyclopentane Amine Core

The cyclopentane ring is a recognized "privileged scaffold" in medicinal chemistry, appearing in the core structure of numerous biologically active compounds and approved drugs. researchgate.net Its three-dimensional structure allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets. The this compound motif, with its defined stereochemistry and dual functional groups, represents a valuable building block for the design of new therapeutic agents.

The amine group can serve as a handle for the introduction of various substituents or for the formation of amide or sulfonamide linkages, common in drug molecules. The methoxy group can influence the compound's lipophilicity and metabolic stability. The cyclopentane core itself can act as a bioisosteric replacement for other cyclic systems, such as a phenyl ring, potentially improving pharmacokinetic properties like aqueous solubility and metabolic stability. acs.org

Future drug discovery initiatives will likely incorporate the this compound scaffold into the design of novel inhibitors of enzymes such as kinases, proteases, and transferases, which are implicated in a wide range of diseases including cancer, inflammation, and infectious diseases. The rigid cyclopentane framework can help to pre-organize the molecule for optimal binding to the target protein. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Q & A

What are the most reliable synthetic routes for trans-2-Methoxycyclopentan-1-amine, and how do reaction conditions influence stereoselectivity?

Answer:

The synthesis of trans-2-Methoxycyclopentan-1-amine typically involves reductive amination of 2-methoxycyclopentanone with ammonia or a protected amine precursor. Key methods include:

- Catalytic hydrogenation : Using Pd/C or Raney Ni under H₂ pressure to reduce imine intermediates. Temperature (25–60°C) and solvent polarity (e.g., methanol vs. THF) significantly affect trans selectivity due to steric hindrance around the cyclopentane ring .

- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Ru-BINAP complexes) can enhance enantiomeric excess (ee) by stabilizing transition states favoring the trans configuration .

- Validation : Confirm stereochemistry via NOESY NMR (absence of cross-peaks between methoxy and amine protons) or chiral HPLC (e.g., Chiralpak AD-H column) .

How does the trans configuration of 2-methoxycyclopentan-1-amine influence its reactivity in nucleophilic substitution reactions?

Answer:

The trans configuration imposes geometric constraints that alter reaction pathways:

- Steric effects : The axial methoxy group hinders nucleophilic attack at the adjacent carbon, favoring substitution at the equatorial position.

- Ring strain : Cyclopentane’s puckered conformation increases torsional strain, accelerating ring-opening reactions in acidic or oxidative conditions (e.g., HNO₃-mediated nitration) .

- Experimental design : Compare reaction rates of trans vs. cis isomers under identical conditions (e.g., SN2 with NaCN in DMSO) to quantify steric/electronic contributions .

What spectroscopic techniques are most effective for distinguishing this compound from its cis isomer?

Answer:

- ¹H NMR : The trans isomer shows distinct coupling patterns (e.g., J = 8–10 Hz for vicinal protons) and downfield shifts for the methoxy group (δ 3.3–3.5 ppm) due to anisotropic shielding .

- IR spectroscopy : NH stretching vibrations (~3350 cm⁻¹) differ in intensity due to hydrogen bonding in the cis isomer.

- X-ray crystallography : Resolves absolute configuration and intermolecular interactions (e.g., hydrogen-bonding networks in crystal lattices) .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Answer:

Discrepancies often arise from:

- Purity issues : Trace enantiomers (<5% cis) can skew pharmacological assays. Validate purity via GC-MS or chiral chromatography .

- Assay conditions : Variations in pH (e.g., amine protonation in acidic media) or solvent (DMSO vs. saline) alter membrane permeability. Standardize protocols using OECD guidelines.

- Structure-activity relationship (SAR) : Compare derivatives with modified substituents (e.g., replacing methoxy with ethoxy) to isolate electronic vs. steric effects .

What computational tools are recommended for predicting the physicochemical properties of this compound?

Answer:

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model solvation effects and conformational flexibility in aqueous/organic solvents.

- DFT calculations : B3LYP/6-31G(d) level predicts pKa (~9.5–10.2) and logP (~0.8–1.2), critical for bioavailability studies .

- Retrosynthesis tools : Leverage AI-driven platforms (e.g., Reaxys or Pistachio) to propose novel routes or optimize existing protocols .

What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Conduct reactions in fume hoods to avoid amine vapor inhalation (TLV-TWA: 5 ppm).

- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal, adhering to EPA guidelines .

How does the methoxy group’s electronic nature affect the amine’s basicity in this compound?

Answer:

The electron-donating methoxy group increases amine basicity via resonance (+M effect):

- pKa determination : Experimental pKa ~10.1 (vs. 9.8 for non-methoxy analogues) confirms enhanced basicity .

- Theoretical validation : NBO analysis reveals increased electron density at the nitrogen lone pair (LP → σ* interactions) .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Answer:

- Catalyst deactivation : Raney Ni loses activity in large batches; switch to heterogeneous catalysts (e.g., Pt/Al₂O₃) for improved stability.

- Purification : Distillation under reduced pressure (50–60°C, 10 mmHg) minimizes thermal decomposition.

- Regulatory compliance : Ensure intermediates meet ICH Q3A/B guidelines for residual solvents (e.g., methanol ≤3000 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.